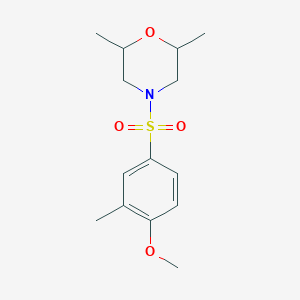
3-(Methylsulfonyl)-5-(trifluoromethyl)benzonitrile
Übersicht
Beschreibung
3-(Methylsulfonyl)-5-(trifluoromethyl)benzonitrile is an organic compound characterized by the presence of a methylsulfonyl group and a trifluoromethyl group attached to a benzonitrile core
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
One common method involves the trifluoromethylation of aromatic compounds using reagents such as Umemoto’s reagents . The reaction conditions often include the use of a suitable solvent, such as acetonitrile, and a catalyst to facilitate the reaction.
Industrial Production Methods
Industrial production of 3-(Methylsulfonyl)-5-(trifluoromethyl)benzonitrile may involve large-scale trifluoromethylation processes, utilizing advanced catalytic systems to achieve high yields and purity. The process may also include purification steps such as recrystallization or chromatography to ensure the final product meets the required specifications.
Analyse Chemischer Reaktionen
Types of Reactions
3-(Methylsulfonyl)-5-(trifluoromethyl)benzonitrile can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the nitrile group to primary amines.
Substitution: The compound can participate in nucleophilic substitution reactions, where the trifluoromethyl group can be replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride or catalytic hydrogenation are often used.
Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions.
Major Products Formed
Oxidation: Formation of sulfoxides or sulfones.
Reduction: Formation of primary amines.
Substitution: Formation of substituted benzonitrile derivatives.
Wissenschaftliche Forschungsanwendungen
3-(Methylsulfonyl)-5-(trifluoromethyl)benzonitrile has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including enzyme inhibition and receptor binding.
Medicine: Explored for its potential therapeutic properties, such as anti-inflammatory or anticancer activities.
Industry: Utilized in the development of advanced materials with specific properties, such as high thermal stability or unique electronic characteristics
Wirkmechanismus
The mechanism of action of 3-(Methylsulfonyl)-5-(trifluoromethyl)benzonitrile involves its interaction with specific molecular targets, such as enzymes or receptors. The trifluoromethyl group can enhance the compound’s binding affinity to these targets, while the methylsulfonyl group can influence its solubility and stability. The pathways involved may include inhibition of enzyme activity or modulation of receptor signaling, leading to the desired biological effects .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 4-(Methylsulfonyl)-3-(trifluoromethyl)benzonitrile
- 4-(Trifluoromethyl)benzenesulfonyl chloride
- 2,2,2-Trifluoroethanethioic acid S-(trifluoromethyl) ester
Uniqueness
3-(Methylsulfonyl)-5-(trifluoromethyl)benzonitrile is unique due to the specific positioning of the methylsulfonyl and trifluoromethyl groups on the benzonitrile core. This unique arrangement can result in distinct chemical and biological properties, making it a valuable compound for various applications .
Eigenschaften
IUPAC Name |
3-methylsulfonyl-5-(trifluoromethyl)benzonitrile | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H6F3NO2S/c1-16(14,15)8-3-6(5-13)2-7(4-8)9(10,11)12/h2-4H,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IDQPGGZQJMVJAG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CS(=O)(=O)C1=CC(=CC(=C1)C(F)(F)F)C#N | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H6F3NO2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
249.21 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details





Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![1-{3-[(5-Bromopyrimidin-2-yl)oxy]pyrrolidine-1-carbonyl}-4-ethylpiperazine-2,3-dione](/img/structure/B2870031.png)

![(E)-2-amino-1-((furan-2-ylmethylene)amino)-N-(3-phenylpropyl)-1H-pyrrolo[2,3-b]quinoxaline-3-carboxamide](/img/structure/B2870035.png)
![2-(4-Bromophenyl)-1-[5-(6-methylpyrimidin-4-yl)-octahydropyrrolo[3,4-c]pyrrol-2-yl]ethan-1-one](/img/structure/B2870039.png)
![2-Ethoxy-6-{[(1-phenylethyl)amino]methyl}phenol](/img/structure/B2870040.png)
![2-(4-fluorophenyl)-N-(2-(6-(methylthio)-4-(pyrrolidin-1-yl)-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)acetamide](/img/structure/B2870041.png)




![N-Methyl-N-[2-oxo-2-[2-(2-phenylethyl)pyrrolidin-1-yl]ethyl]prop-2-enamide](/img/structure/B2870048.png)
![6-chloro-11,13-dimethyl-4-[(4-methylphenyl)methylsulfanyl]-8-thia-3,5,10-triazatricyclo[7.4.0.02,7]trideca-1(9),2(7),3,5,10,12-hexaene](/img/structure/B2870051.png)

